molecular formula C18H16BrN3O2S B2859886 Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448079-18-2

Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2859886
CAS No.: 1448079-18-2
M. Wt: 418.31
InChI Key: PEVBUFBVCAGXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a structurally complex small molecule featuring a benzothiazole core linked via a methanone group to a substituted piperidine ring. The piperidine moiety is further functionalized with a 3-bromopyridinyloxy group, introducing halogenated and heteroaromatic elements. This compound belongs to a class of multitarget-directed ligands (MTDLs) designed for therapeutic applications, particularly in neurological disorders, due to its dual affinity for acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes . Its synthesis typically involves nucleophilic substitution and coupling reactions, with purification via column chromatography under optimized solvent conditions .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c19-14-2-1-7-20-17(14)24-13-5-8-22(9-6-13)18(23)12-3-4-15-16(10-12)25-11-21-15/h1-4,7,10-11,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVBUFBVCAGXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Formation

The benzothiazole core is synthesized via cyclization of 2-aminothiophenol with carboxylic acid derivatives. For example, reacting 2-aminothiophenol with 4-piperidinecarboxylic acid in 6 M HCl under reflux (105°C, 4 hours) yields a benzothiazole-piperidine intermediate, as demonstrated in analogous syntheses. Cyclization efficiency depends on acid strength and temperature, with yields reaching 63% under optimized conditions.

Key reaction parameters:

Parameter Optimal Value Impact on Yield
Acid concentration 6 M HCl Prevents byproduct formation
Temperature 105°C Accelerates cyclization
Reaction time 4 hours Balances conversion vs. degradation

Bromopyridine Functionalization

The 3-bromopyridin-2-yloxy group is introduced via nucleophilic aromatic substitution. A piperidine intermediate reacts with 3-bromo-2-hydroxypyridine in the presence of a base (e.g., K$$2$$CO$$3$$) and a polar aprotic solvent (e.g., DMF). This step proceeds at 80–90°C for 6–8 hours, achieving 75–85% yields. The bromine atom’s electronegativity enhances the leaving group ability, facilitating substitution.

Spectroscopic validation:

  • $$^{1}\text{H}$$ NMR (δ 8.2 ppm): Aromatic protons adjacent to bromine
  • $$^{13}\text{C}$$ NMR (δ 122 ppm): C-Br coupling

Piperidine Coupling

The final methanone linkage is established using carbodiimide-mediated coupling. Reacting the bromopyridine-functionalized benzothiazole with 4-hydroxypiperidine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) yields the target compound. Dichloromethane (DCM) is preferred for its low nucleophilicity, minimizing side reactions.

Optimization insights:

  • EDC:DMAP molar ratio of 2:1 improves coupling efficiency by 18%
  • Reaction at 0°C reduces racemization risk

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and throughput. Continuous flow reactors replace batch processes, reducing reaction times by 40% and improving yields to 82–88%. Automated solvent recovery systems enable reuse of DMF and DCM, aligning with green chemistry principles.

Comparative analysis of lab vs. industrial methods:

Parameter Laboratory Scale Industrial Scale
Reactor type Batch flask Continuous flow
Yield 70–75% 82–88%
Solvent consumption 100 mL/mmol 30 mL/mmol

Purification and Characterization

Crude product purification involves sequential recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >98% purity.

Spectroscopic benchmarks:

Technique Key Data Assignment
$$^{1}\text{H}$$ NMR δ 3.0–4.0 ppm (m, 8H) Piperidinyl protons
HRMS [M+H]$$^+$$ m/z 447.2 (calculated) Molecular ion confirmation
FT-IR 1685 cm$$^{-1}$$ Methanone carbonyl stretch

Mechanistic Insights and Side Reactions

Competing pathways during piperidine coupling include:

  • Overcoupling : Excess EDC promotes di-adduct formation (5–7% yield loss)
  • Hydrolysis : Methanone carbonyl reacts with trace water, requiring anhydrous conditions

Side products are minimized by:

  • Strict temperature control (<5°C during EDC addition)
  • Molecular sieves to scavenge moisture

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting the bromine to a hydrogen or other substituents.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the bromopyridine moiety.

    Substitution: Substituted derivatives where the bromine atom is replaced by a nucleophile.

Scientific Research Applications

Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the biological context, but it often involves binding to active sites or altering protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other benzothiazole and piperidine derivatives. Below is a detailed comparison:

Structural Analogues

  • Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (3d): Key Differences: Lacks the 3-bromopyridinyloxy group; instead, it features a propoxy linker with a terminal piperidine. Impact: Reduced halogen-mediated lipophilicity and altered binding kinetics compared to the target compound .
  • (3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4c): Key Differences: Incorporates 3,5-dimethylpiperidine substituents, increasing steric bulk and hydrophobicity.
  • Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16): Key Differences: Replaces benzothiazole with oxazolo[4,5-b]pyridine and introduces a propenoate ester. Impact: Distinct electronic properties due to ester functionality, favoring different enzyme interactions (e.g., MAO-B selectivity) .

Pharmacological Activity

  • Target Compound : Hypothesized to exhibit dual AChE/MAO inhibition based on structural parallels to 3d and 4c, which show multitarget activity .
  • 3d : Demonstrated moderate AChE inhibition (IC₅₀ = 2.1 µM) but weaker MAO-B affinity compared to the target’s bromopyridine variant .
  • 16 : Oxazolo-pyridine core conferred MAO-B selectivity (IC₅₀ = 0.8 µM), contrasting with the benzothiazole-based compounds’ broader target range .

Research Findings and Implications

  • Halogenation Effects: The 3-bromopyridinyloxy group in the target compound likely enhances halogen bonding with enzyme active sites, improving potency over non-halogenated analogues like 3d .
  • Substituent Trade-offs : Bulky groups (e.g., 3,5-dimethylpiperidine in 4c) improve metabolic stability but may reduce bioavailability, suggesting the target compound’s bromopyridine substituent offers a balanced profile .
  • Heterocycle Flexibility : Replacement of benzothiazole with oxazolo-pyridine (as in 16) shifts enzyme selectivity, highlighting the benzothiazole’s versatility in MTDL design .

Biological Activity

Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its diverse pharmacological activities. The presence of a piperidine ring and a bromopyridine substituent enhances its interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C18H19BrN2O2S
  • Molecular Weight : 396.33 g/mol

Anticancer Activity

Recent studies indicate that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, certain thiazole-based compounds have shown efficacy against various cancer cell lines, such as:

  • IC50 values below 10 µM against A-431 and Jurkat cells, indicating potent cytotoxic effects .

The interaction of the compound with the Bcl-2 protein has been elucidated through molecular dynamics simulations, suggesting that its effectiveness may be attributed to hydrophobic contacts with the protein .

Antimicrobial Activity

Benzo[d]thiazole derivatives have demonstrated promising antimicrobial activity. Research shows that modifications in the piperidine ring can enhance antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:

  • Compounds with hydroxy or methyl substitutions on the phenyl ring exhibited strong inhibitory effects against various bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Electron-donating groups on the piperidine ring enhance antibacterial activity.
  • The presence of halogen atoms, such as bromine, contributes to increased potency against certain pathogens .

Study 1: Anticancer Efficacy

A study conducted on a series of benzo[d]thiazole derivatives showed that substituents at specific positions significantly influenced their anticancer activity. The compound was part of a broader investigation into thiazole derivatives' ability to inhibit tumor growth in vitro .

Study 2: Antimicrobial Properties

Another study focused on the antibacterial properties of thiazole derivatives revealed that compounds similar to this compound exhibited comparable efficacy to standard antibiotics like norfloxacin . This study emphasized the potential for developing new antimicrobial agents based on this scaffold.

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/EffectivenessReference
AnticancerA-431, Jurkat< 10 µM
AntibacterialVarious Gram-positive/negative bacteriaComparable to norfloxacin

Q & A

Q. What are the standard synthetic protocols for preparing Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone?

The synthesis typically involves a multi-step approach:

Intermediate preparation : React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours) to form thiourea intermediates .

Cyclization : Treat intermediates with formaldehyde (30% solution) and HCl or methylamine to form oxadiazinane or triazinane derivatives. Reaction temperatures (90–95°C) and solvent choice (ethanol) significantly affect yields .

Purification : Use recrystallization (ethanol) and TLC monitoring (silica gel, ethyl acetate/hexane) to isolate the final product. Yields range from 70% to 90% depending on substituents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the benzothiazole aromatic protons (δ 7.2–8.5 ppm), piperidinyl protons (δ 3.0–4.0 ppm), and methanone carbonyl (δ ~170 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ observed at m/z 373.4 for similar piperidinyl-benzothiazole derivatives) .
  • Elemental analysis : Validate purity (e.g., C: 61.02%, H: 4.52%, S: 8.61%) .

Q. What are the common reactivity patterns of this compound?

  • Nucleophilic substitution : The 3-bromopyridinyl group undergoes substitution with amines or thiols under basic conditions .
  • Oxidation : The benzothiazole sulfur can oxidize to sulfoxide/sulfone derivatives using H2O2 or KMnO4 .
  • Reduction : The methanone carbonyl is reducible to a methylene group with NaBH4 or LiAlH4 .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce steric hindrance .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl2) to accelerate cyclization steps .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining yields >85% .

Q. How should researchers address contradictory NMR data in structural elucidation?

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., piperidine ring puckering) by analyzing spectra at −20°C to 60°C .
  • 2D NMR (COSY, HSQC) : Confirm coupling patterns and assign overlapping aromatic/heterocyclic protons .
  • X-ray crystallography : Resolve ambiguity using single-crystal structures (e.g., bond angles and torsion angles for benzothiazole-piperidine linkages) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this class of compounds?

  • Substituent variation : Compare bioactivity of derivatives with halogen (Br/Cl), alkoxy (OCH3), or alkyl groups at the pyridinyl or piperidinyl positions .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the methanone group) .
  • In vitro assays : Quantify IC50 values against target enzymes (e.g., kinases) using fluorescence polarization or ELISA .

Q. How can researchers identify biological targets for this compound?

  • Proteomic profiling : Perform affinity chromatography with a biotinylated derivative to isolate binding proteins .
  • Kinase inhibition screening : Use a panel of 50+ kinases (e.g., EGFR, CDK2) to assess selectivity .
  • Transcriptomic analysis : Compare gene expression profiles in treated vs. untreated cancer cell lines (RNA-seq) .

Q. What experimental precautions are necessary for stability studies?

  • pH stability : Test degradation in buffers (pH 1–10) at 37°C over 24 hours. HPLC analysis (C18 column, acetonitrile/water) monitors decomposition .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of the benzothiazole moiety .
  • Thermal stability : Conduct TGA/DSC to determine melting points and decomposition temperatures (>200°C for most derivatives) .

Q. How can regioselectivity challenges in substitution reactions be addressed?

  • Directing groups : Introduce electron-withdrawing groups (e.g., NO2) to the pyridinyl ring to guide electrophilic substitution .
  • Protecting groups : Temporarily block reactive sites (e.g., piperidinyl nitrogen with Boc) during functionalization .

Q. What computational tools are recommended for modeling this compound’s interactions?

  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding modes with protein targets (e.g., G-protein-coupled receptors) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.